molecular formula C14H23N B1471645 (hexan-2-yl)[(1R)-1-phenylethyl]amine CAS No. 1568364-99-7

(hexan-2-yl)[(1R)-1-phenylethyl]amine

Cat. No.: B1471645
CAS No.: 1568364-99-7
M. Wt: 205.34 g/mol
InChI Key: DGAACJFRXIEIBF-ZGTCLIOFSA-N
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Description

(hexan-2-yl)[(1R)-1-phenylethyl]amine is a chiral amine building block of high interest in advanced organic synthesis and medicinal chemistry research. This compound is structurally derived from (R)-1-phenylethylamine, a widely employed and privileged chiral auxiliary and resolving agent . The (R)-1-phenylethylamine moiety is frequently utilized in the diastereoselective synthesis of pharmaceutical substances and natural products, and serves as a key scaffold in the construction of modular chiral organocatalysts and ligands for asymmetric reactions . The incorporation of the hexan-2-yl group in this compound modifies the steric and electronic properties of the molecule, which can be exploited to fine-tune selectivity and performance in catalytic systems. Its primary research applications are anticipated in the areas of asymmetric synthesis, method development in catalysis, and as a precursor for the synthesis of more complex, biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1568364-99-7

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]hexan-2-amine

InChI

InChI=1S/C14H23N/c1-4-5-9-12(2)15-13(3)14-10-7-6-8-11-14/h6-8,10-13,15H,4-5,9H2,1-3H3/t12?,13-/m1/s1

InChI Key

DGAACJFRXIEIBF-ZGTCLIOFSA-N

SMILES

CCCCC(C)NC(C)C1=CC=CC=C1

Isomeric SMILES

CCCCC(C)N[C@H](C)C1=CC=CC=C1

Canonical SMILES

CCCCC(C)NC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-(1-Phenylethyl)propan-2-amine

  • Structure : Propan-2-yl substituent instead of hexan-2-yl.
  • Properties : Shorter alkyl chain reduces lipophilicity (logP ~2.5 estimated) compared to the hexan-2-yl derivative.
  • Applications : Used in asymmetric catalysis and as a chiral building block .

N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine (Compound 39)

  • Structure : Hexan-1-yl chain and 4-methoxyphenyl group.
  • Synthesis: Prepared via reductive amination using CaH₂ and noble metal catalysts .
  • NMR Data : Key signals at δ 1.05 (hexyl CH₃), 3.15 (NCH₂), and 6.02 ppm (aromatic protons) .

Methyl [(1R)-1-phenylethyl]amine

  • Structure : Methyl group instead of hexan-2-yl.
  • Role : Intermediate in synthesizing chiral ligands and pharmaceuticals .

Carbazole Derivatives (e.g., Compound 38)

  • Structure : Tetrahydrocarbazole core with 6-chloro and (R)-α-methylbenzylamine groups.
  • Biological Activity : Exhibits anti-HPV activity (IC₅₀ = 0.005 µM) due to halogenation and stereochemistry .
  • Contrast : The absence of a carbazole ring in the target compound suggests divergent biological targets, though the (R)-phenylethyl group may retain enantioselective interactions.

Lipophilicity and Solubility

  • Hexan-2-yl Group : Increases logP compared to methyl or propan-2-yl analogs, likely reducing aqueous solubility but improving lipid bilayer penetration.
  • Chiral Center : The (R)-configuration may enhance binding to chiral receptors or enzymes, as seen in carbazole derivatives .

Data Tables

Table 1. Structural and Functional Comparison

Compound Alkyl Group Aromatic Substituent Key Properties/Applications Reference
(hexan-2-yl)[(1R)-1-phenylethyl]amine Hexan-2-yl Phenyl High lipophilicity, chiral catalyst intermediate
N-(1-Phenylethyl)propan-2-amine Propan-2-yl Phenyl Asymmetric synthesis
Compound 38 (Carbazole derivative) - 6-Chloro, (R)-phenylethyl Anti-HPV (IC₅₀ = 0.005 µM)
N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine Hexan-1-yl 4-Methoxyphenyl NMR-characterized synthetic intermediate

Key Research Findings

  • Stereochemistry Matters : The (R)-configuration in (1R)-1-phenylethylamine derivatives enhances biological activity (e.g., anti-HPV IC₅₀ values) and enantioselectivity in catalysis .
  • Alkyl Chain Length : Longer chains (e.g., hexan-2-yl) improve lipophilicity but may reduce solubility, necessitating formulation adjustments for pharmaceutical use .
  • Halogenation Effects : In carbazole analogs, 6-chloro substitution improves pharmacokinetics over bromo-substituted counterparts, suggesting halogen choice impacts drug-likeness .

Preparation Methods

Reductive Amination of Ketones or Aldehydes

  • Starting Materials: A suitable ketone or aldehyde bearing the hexan-2-yl group and (1R)-1-phenylethylamine or its precursor.
  • Reagents: Common reductive agents include sodium borohydride, zinc borohydride, or lithium aluminum hydride.
  • Conditions: Typically performed in tetrahydrofuran (THF) or toluene solvents under controlled temperatures (90–96 °C) for several hours.
  • Workup: Acid-base extraction and purification by solvent extraction and distillation.

This method is supported by patent CN103641725A, which describes the preparation of phenylethylamine via reduction of phenylacetamide in zinc borohydride-THF solution with toluene at 93 °C for 4 hours, followed by acidic and basic workup and chloroform extraction to isolate the amine product.

Amidation and Subsequent Reduction

  • Step 1: Formation of an amide intermediate by coupling hexan-2-yl carboxylic acid derivatives with (1R)-1-phenylethylamine.
  • Step 2: Reduction of the amide to the corresponding amine using selective reducing agents.

This approach is consistent with methods for amidine derivatives and related amines described in WO2016029216A2, which outlines multi-step syntheses involving amide coupling, vinylation, and reduction steps, emphasizing improved scalability and safety over traditional methods.

Comparative Analysis of Reductive Agents

Reductive Agent Reaction Rate Yield Cost Side Reactions Suitability for Scale-up
Sodium Borohydride Slow Moderate Low Few Good
Zinc Borohydride (Zn(BH4)2) Moderate High Moderate Minimal Good
Lithium Aluminum Hydride Fast High High Many Poor
Iron Powder Slow Low Very Low Incomplete Poor

Zinc borohydride in THF has been identified as an optimal reducing agent balancing reactivity, yield, and cost for phenylethylamine synthesis, making it a preferred choice for preparing related amines including this compound.

Detailed Reaction Conditions and Workup

Parameter Value/Condition Notes
Solvent Tetrahydrofuran (THF) + Toluene Toluene ratio approx. 70 mL per 10.8 g amide
Reducing Agent Concentration 5% Zinc Borohydride in THF Optimized for yield and reaction control
Temperature 90–96 °C (optimal 93 °C) Maintained for 3.5–4.5 hours
Reaction Time 4 hours Ensures complete reduction
Workup Acidification with 10% HCl, filtration Followed by chloroform extraction
pH Adjustment Alkalinization to pH 11–12 with 20% NaOH Enables amine extraction
Drying Agent Anhydrous MgSO4 For drying organic extracts
Purification Vacuum distillation Yields purified amine

Research Findings and Practical Notes

  • Yield and Purity: The zinc borohydride method yields high-purity phenylethylamine derivatives with minimal side products.
  • Reaction Efficiency: Slow heating and controlled temperature prevent side reactions and degradation.
  • Scalability: The method is suitable for scale-up due to mild conditions and relatively safe reagents.
  • Chirality Considerations: Maintaining the (1R) stereochemistry requires starting from enantiomerically pure precursors or employing chiral catalysts/resolutions.

Summary Table of Preparation Steps

Step No. Operation Description Conditions/Notes
1 Dissolution Dissolve phenylacetamide and toluene in THF Zinc borohydride 5% in THF
2 Heating Heat mixture to 93 °C Stir for 3.5–4.5 hours
3 Cooling and Acid Workup Cool to room temp, add 10% HCl Filter to remove solids
4 Organic Extraction Extract filtrate with chloroform twice Volume ratio chloroform:toluene 2.5:1
5 Alkalinization and Re-extraction Adjust pH to 11–12 with 20% NaOH, extract 5 times Volume chloroform half of toluene
6 Drying and Concentration Dry organic layer over MgSO4, evaporate solvent Vacuum distillation to isolate amine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (hexan-2-yl)[(1R)-1-phenylethyl]amine with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, using (1R)-1-phenylethylamine derivatives as chiral building blocks, researchers can employ reductive amination under controlled pH and temperature to minimize racemization . Ligand-assisted strategies, such as those involving phosphine-based chiral ligands (e.g., MonoPhos™), have been shown to enhance stereochemical control in similar amine syntheses . Purification via chiral chromatography or crystallization in non-polar solvents further improves enantiomeric excess (ee).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm regiochemistry and detect impurities. For stereochemical analysis, NOESY or ROESY experiments help assign spatial configurations .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving chiral centers and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products. For hygroscopic or light-sensitive batches, inert-atmosphere storage (argon) at -20°C is recommended, as shown in protocols for similar amines .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and binding affinities in catalytic cycles. For example, studies on chiral ligands in asymmetric catalysis reveal how steric effects from the hexan-2-yl group influence reaction pathways . Molecular dynamics simulations (e.g., GROMACS) further predict solvation effects and conformational flexibility.

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, solvent carriers). Standardized protocols should include:

  • Dose-response curves across multiple concentrations (e.g., 1 nM–100 µM).
  • Control experiments using enantiomerically pure samples to rule out off-target effects .
  • Meta-analysis of existing data to identify confounding factors (e.g., batch purity, endotoxin levels) .

Q. What strategies mitigate challenges in scaling up enantioselective synthesis for industrial research?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce racemization during exothermic steps .
  • Ligand recycling : Immobilized chiral catalysts (e.g., silica-supported phosphine ligands) enhance cost-efficiency .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent enantiomeric ratios .

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